Product packaging for 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone(Cat. No.:CAS No. 88308-82-1)

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone

Cat. No.: B12880649
CAS No.: 88308-82-1
M. Wt: 196.20 g/mol
InChI Key: BKABFOAXNKEUQZ-UHFFFAOYSA-N
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Description

1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is a chemical compound with the CAS Registry Number 88308-82-1 . Its molecular formula is C 10 H 12 O 4 , and it has a molecular weight of 196.20 g/mol . The compound features a furan ring, a common motif in bioactive molecules, linked to a 1,3-dioxane moiety . Compounds containing 1,3-dioxane and furanone structures are of significant interest in synthetic and medicinal chemistry research. Related structural classes, such as 3(2H)-furanones, are prominent in biologically active natural products and have been investigated for various activities, including serving as antitumor agents . Furthermore, heterocyclic compounds combining different ring systems are valuable intermediates and building blocks in organic synthesis, particularly for creating libraries of compounds for biological testing and the development of synthetic methodologies . Researchers may find this compound useful as a key intermediate in the synthesis of more complex molecular architectures or for exploration in various pharmacological and chemical studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B12880649 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone CAS No. 88308-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88308-82-1

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-[5-(1,3-dioxan-2-yl)furan-2-yl]ethanone

InChI

InChI=1S/C10H12O4/c1-7(11)8-3-4-9(14-8)10-12-5-2-6-13-10/h3-4,10H,2,5-6H2,1H3

InChI Key

BKABFOAXNKEUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2OCCCO2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 5 1,3 Dioxan 2 Yl Furan 2 Yl Ethanone

Reactivity of the Furan (B31954) Ring in the Presence of Substituents

The furan ring is an electron-rich aromatic heterocycle, making it more reactive towards electrophiles than benzene. pearson.com The presence of both an electron-withdrawing acetyl group at the 2-position and a protected aldehyde (the 1,3-dioxane (B1201747) group) at the 5-position significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on Substituted Furans

Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions (the alpha positions). pearson.comquora.comquora.com This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) through resonance, which involves the lone pair of electrons on the oxygen atom. pearson.comquora.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance structures. quora.com

In 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone, both alpha positions are already substituted. The acetyl group is a deactivating, meta-directing group in traditional aromatic systems due to its electron-withdrawing nature. The 1,3-dioxanyl group at the C5 position is a protected form of a formyl group. The directing influence of substituents on the furan ring dictates that electrophilic attack will occur at the remaining available positions, C3 and C4. The acetyl group at C2 deactivates the adjacent C3 position and tends to direct incoming electrophiles to the C4 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on this molecule would be expected to primarily yield the 4-substituted product. researchgate.net

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution

Reactant Expected Major Product Position

Nucleophilic Additions and Substitutions on Furan Heterocycles

Furan rings are generally not susceptible to nucleophilic aromatic substitution due to their electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. While the acetyl group at the C2 position is electron-withdrawing, significant activation for nucleophilic attack on the ring itself is unlikely under standard conditions. Nucleophilic attack is far more likely to occur at the electrophilic carbon of the acetyl group's carbonyl.

Ring-Opening and Cycloaddition Reactions of Furan Derivatives

The furan nucleus can undergo ring-opening reactions, particularly under acidic conditions, which disrupt its aromaticity. scispace.com For this compound, treatment with strong acid could potentially lead to the opening of the furan ring to form a 1,4-dicarbonyl compound. Furthermore, the 1,3-dioxane acetal (B89532) is also susceptible to acid-catalyzed hydrolysis, which would deprotect the formyl group at the C5 position. researchgate.net

Furan derivatives are also known to participate as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The aromaticity of furan makes it less reactive as a diene compared to non-aromatic dienes, but reactions can proceed with reactive dienophiles. The presence of the acetyl group, an electron-withdrawing substituent, can influence the dienophilic character of the furan ring, potentially facilitating cycloaddition reactions. Oxidative dearomatization of the furan ring is another documented reaction pathway for substituted furans, which can lead to the formation of highly functionalized acyclic or new heterocyclic systems. nih.gov

Reactivity of the Ethanone (B97240) (Acetyl) Moiety

The ethanone (acetyl) group is a key functional group that imparts characteristic ketone reactivity to the molecule.

Carbonyl Reactivity: Condensation and Addition Reactions

The carbonyl carbon of the acetyl group is electrophilic and is a primary site for nucleophilic attack. acs.org This allows for a variety of addition and condensation reactions.

Condensation Reactions: In the presence of an acid or base catalyst, the acetyl group can undergo condensation reactions with aldehydes or other ketones. For instance, an acid-catalyzed condensation with an aldehyde would proceed via protonation of the carbonyl, followed by nucleophilic attack from the furan ring of another molecule or a different nucleophile. scispace.com Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, can occur with non-enolizable aldehydes.

Addition Reactions: The carbonyl group can undergo addition reactions with various nucleophiles. For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols. Reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. Theoretical studies on 2-acetylfuran (B1664036) have shown that it can react with hydroxyl radicals via addition to the carbonyl group. acs.org

Alpha-Proton Reactivity: Enolization and Derivatization

The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base (the enolate).

Enolization: In the presence of a base, one of these alpha-protons can be abstracted to form a nucleophilic enolate ion. This enolate can also exist in equilibrium with its neutral enol tautomer.

Derivatization: The formation of the enolate is a critical step for many synthetic transformations. The enolate can act as a nucleophile and react with a wide range of electrophiles. For example, it can be alkylated with alkyl halides, acylated with acid chlorides, or undergo directed aldol (B89426) additions. Theoretical studies on the reaction kinetics of 2-acetylfuran indicate that H-abstraction from the methyl group on the acetyl branch is a significant reaction pathway, especially at higher temperatures. acs.org

Table 2: Summary of Potential Reactions at the Acetyl Moiety

Reaction Type Reagent Example Product Type
Condensation Benzaldehyde (base catalyst) Chalcone-like α,β-unsaturated ketone
Nucleophilic Addition Methylmagnesium bromide Tertiary alcohol
Reduction Sodium borohydride Secondary alcohol

Stability and Reactivity of the 1,3-Dioxan-2-yl Group

The 1,3-dioxan-2-yl group is a cyclic acetal derived from 1,3-propanediol (B51772). Its chemical behavior is characteristic of acetals, offering stability under certain conditions while being susceptible to cleavage under others. This predictable reactivity makes it a valuable tool in multistep organic synthesis.

Acetal groups, including the 1,3-dioxane ring system, are known for their stability in neutral to strongly basic environments. libretexts.org However, they are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound (an aldehyde in this case) and the corresponding diol. nih.govvaia.com This acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted towards the aldehyde and diol by using an excess of water. udel.eduorgoreview.com

The rate of hydrolysis is highly dependent on the pH of the medium. Studies have shown that the rate of acetal hydrolysis dramatically decreases as the pH increases. For instance, a change in pH from 5.0 to 6.5 can decrease the hydrolysis rate by nearly 20-fold. nih.gov At a neutral pH of 7.4, many acetals exhibit significant stability with no measurable hydrolysis over extended periods. nih.gov Conversely, under strongly acidic conditions, such as in the presence of trifluoroacetic acid (TFA), hydrolysis is extremely rapid. nih.gov

The mechanism of acid-catalyzed hydrolysis involves protonation of one of the acetal oxygen atoms, which converts the alkoxy group into a good leaving group (an alcohol). orgoreview.comchemistrysteps.com The departure of the alcohol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxocarbonium ion. nih.govchemistrysteps.commasterorganicchemistry.com This step is generally considered the rate-determining step of the reaction. nih.govmasterorganicchemistry.com Subsequent nucleophilic attack by water on the oxocarbonium ion, followed by deprotonation, yields a hemiacetal. orgoreview.comchemistrysteps.com Further protonation of the remaining alkoxy group and elimination of a second alcohol molecule regenerates the carbonyl group. orgoreview.com

The stability of the intermediate carboxonium ion plays a crucial role in the rate of hydrolysis. nih.gov Electron-donating groups attached to the acetal carbon stabilize this cationic intermediate, thereby accelerating the hydrolysis rate. Conversely, electron-withdrawing groups have a destabilizing effect and slow down the reaction.

Table 1: Hydrolytic Stability of Acetal Moieties at Different pH Values

pH Condition Stability of 1,3-Dioxan-2-yl Group Rate of Hydrolysis
Strongly Acidic (pH < 4) Unstable Very Fast nih.govsci-hub.se
Mildly Acidic (pH 4-6) Moderately Stable to Unstable Moderate to Fast, highly pH-dependent nih.govnih.gov
Neutral (pH ≈ 7) Stable Very Slow to Negligible nih.gov

This table provides a general summary of acetal stability. Actual rates can be influenced by specific structural features and reaction conditions.

One of the primary utilities of the 1,3-dioxane group is its role as a protecting group for aldehydes. This function relies on its inertness towards a wide range of reagents that would otherwise react with an unprotected carbonyl group. Cyclic acetals are stable towards various nucleophiles and bases. organic-chemistry.org

They are compatible with powerful hydride-based reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under neutral or basic conditions. libretexts.orgorganic-chemistry.org This allows for the selective reduction of other functional groups, like esters or ketones, within the same molecule without affecting the acetal-protected aldehyde. For example, if a molecule contains both a ketone and an acetal-protected aldehyde, the ketone can be reduced to a secondary alcohol using LiAlH₄, leaving the acetal intact. libretexts.org

Furthermore, 1,3-dioxanes are resistant to attack by strongly nucleophilic and basic organometallic reagents, including Grignard reagents (RMgX) and organolithium compounds (RLi). libretexts.org This stability enables chemists to perform reactions such as Grignard additions to other electrophilic centers in the molecule, like an ester, without side reactions at the protected aldehyde. libretexts.org

While generally stable to many oxidizing agents, the compatibility can depend on the specific reagent and conditions. Mild chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are typically tolerated. organic-chemistry.org However, strongly acidic oxidizing conditions can lead to the cleavage of the acetal. organic-chemistry.org

The 1,3-dioxane ring exists predominantly in a chair conformation, similar to cyclohexane. This conformational preference has significant stereochemical implications for reactions involving the ring. Substituents on the dioxane ring can occupy either axial or equatorial positions, leading to different steric and electronic environments.

In the context of this compound, the furan substituent is located at the C2 position of the dioxane ring. The stereochemical course of reactions at or adjacent to the dioxane ring can be influenced by the conformation of the ring and the steric bulk of the substituents. For instance, in reactions that generate a new stereocenter on the dioxane ring, the existing substituents can direct the approach of incoming reagents, leading to diastereoselectivity.

While specific studies on stereochemical control in manipulations of this compound are not prevalent, general principles of stereochemistry in 1,3-dioxane systems apply. The control of stereochemistry in reactions involving 1,3-dioxanes is a well-established field, often utilizing chiral auxiliaries derived from chiral 1,3-diols to induce asymmetry in reactions.

Intermolecular and Intramolecular Reactions of the Compound

The reactivity of this compound is dictated by the acetyl group and the furan ring, while the dioxane moiety typically acts as a spectator unless subjected to acidic conditions.

The acetyl group undergoes typical ketone reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as an electrophilic site for nucleophilic addition reactions, such as the Grignard reaction, to form a tertiary alcohol. The alpha-protons of the acetyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. However, the acetyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C4 position. Conversely, the 1,3-dioxan-2-yl group is generally considered to be weakly electron-donating.

Intramolecular reactions could potentially occur under specific conditions. For instance, if the acetyl group were converted to a leaving group, an intramolecular cyclization involving the furan ring might be possible, although this would depend on the specific reagents and reaction conditions.

Mechanistic Investigations of Key Transformations

The key transformations of this compound primarily involve reactions at the acetyl group and the deprotection of the dioxane ring.

The most fundamental transformation is the acid-catalyzed hydrolysis of the 1,3-dioxane group to unmask the formyl group, yielding 5-acetylfuran-2-carbaldehyde. As detailed in section 3.3.1, the mechanism proceeds through a protonated acetal followed by the formation of a stable oxocarbonium ion intermediate. nih.govchemistrysteps.commasterorganicchemistry.com The rate-determining step is the cleavage of the carbon-oxygen bond to form this carbocation. masterorganicchemistry.com

Mechanistic studies on reactions involving the acetyl group would follow well-established pathways for ketone chemistry. For example, the reduction with sodium borohydride involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The mechanism of enolate formation involves the abstraction of an alpha-proton by a base, with the negative charge being delocalized onto the carbonyl oxygen.

Investigations into the hydrolysis of nitriles and amides, which are also acid or base-catalyzed, can offer mechanistic parallels. pharmacy180.com These reactions often require vigorous conditions due to the stability of the functional groups. pharmacy180.com Similarly, the hydrolysis of esters, another common transformation of carboxylic acid derivatives, is well-understood and can proceed via different mechanisms depending on the conditions and the structure of the ester. pharmacy180.com For instance, the acid-catalyzed hydrolysis of most esters involves the cleavage of the acyl-oxygen bond, while tert-butyl esters cleave via an alkyl-oxygen bond scission due to the stability of the resulting tert-butyl cation. pharmacy180.com These established mechanistic principles for acyl group transformations provide a solid framework for understanding the reactions of the acetyl group in this compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Trifluoroacetic acid
Lithium aluminum hydride
Sodium borohydride
Pyridinium chlorochromate
Pyridinium dichromate

Derivatives and Functionalization of 1 5 1,3 Dioxan 2 Yl Furan 2 Yl Ethanone

Modifications of the Furan (B31954) Ring

The furan moiety is an electron-rich aromatic system, making it reactive towards electrophiles and amenable to various coupling chemistries after initial functionalization. The substituents at the C2 (ethanone) and C5 (dioxanyl) positions significantly influence the regioselectivity and rate of these transformations.

Halogenation of the furan ring, particularly at the electron-rich C3 and C4 positions, serves as a critical step for introducing further molecular complexity through cross-coupling reactions. Due to the presence of substituents at the C2 and C5 positions, direct halogenation will target the available C3 and C4 positions of the furan nucleus.

Research on the analogous compound, 2-acetylfuran (B1664036), demonstrates that bromination can be effectively achieved using reagents like N-bromosuccinimide (NBS). iaea.org The acetyl group is a deactivating group, which can direct electrophilic substitution to the C4 and C5 positions. However, in the target molecule, the C5 position is already substituted. Therefore, halogenation is expected to occur predominantly at the C4 position.

Once halogenated, these furan derivatives become valuable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govresearchgate.netnih.gov These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to complex molecular architectures. The regioselectivity of these couplings on polyhalogenated heterocycles is influenced by both electronic and steric factors, with oxidative addition of the palladium catalyst often occurring preferentially at the C2 or C5 positions. nih.govbaranlab.org For a 4-halogenated derivative of the title compound, coupling would proceed at this position.

Table 1: Representative Halogenation and Cross-Coupling Reactions on Furan Scaffolds

Starting Material Reagents & Conditions Product Yield (%) Reference
2-Acetylfuran N-Bromosuccinimide (NBS), CCl4, reflux 5-Bromo-2-acetylfuran - iaea.org
2-Bromobenzo[b]furan Alkenylaluminum, PdCl2, XantPhos, DCE, 80 °C 2-Alkenylbenzo[b]furan up to 97% nih.gov

This interactive table summarizes conditions for halogenation and subsequent cross-coupling reactions on furan and benzofuran systems, which serve as models for the reactivity of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone.

Electrophilic nitration and sulfonation are fundamental aromatic substitution reactions. However, the furan ring is sensitive to strong acidic conditions, which can lead to polymerization or ring-opening. youtube.comresearchgate.net Consequently, milder reagents are typically employed for these transformations.

For nitration, a common method involves the use of acetyl nitrate (generated in situ from nitric acid and acetic anhydride). semanticscholar.orggoogle.com The reaction often proceeds through an addition-elimination mechanism. For 2-substituted furans, nitration typically occurs at the 5-position. Given that the C5 position in this compound is blocked, nitration would be directed to the C4 position. The electron-withdrawing acetyl group at C2 deactivates the ring, making the reaction less facile than with unsubstituted furan.

Sulfonation of furans can be achieved using sulfur trioxide complexes, such as the pyridine-SO3 complex, to avoid the harsh conditions of concentrated sulfuric acid. researchgate.netfordham.edu This reaction also preferentially occurs at the alpha-positions (C2 or C5) of the furan ring. For the title compound, sulfonation is thus predicted to occur at the C4 position.

Table 2: Electrophilic Substitution Reactions on Furan Derivatives

Substrate Reagents & Conditions Major Product Reference
Furan HNO3, Acetic Anhydride (B1165640) (Ac2O) 2-Nitrofuran semanticscholar.orggoogle.com
Furan Pyridine-SO3 complex Furan-2-sulfonic acid youtube.comresearchgate.net

This interactive table presents common conditions for the nitration and sulfonation of furan, highlighting the methods applicable for the electrophilic substitution on the furan ring of the title compound.

Derivatization at the Ethanone (B97240) Group

The ethanone group offers a rich platform for derivatization, including reactions at the carbonyl carbon and the α-methyl protons.

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with hydroxylamine and hydrazine derivatives to form the corresponding oximes and hydrazones. wikipedia.orgresearchgate.net These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. researchgate.netwikipedia.org

The formation of an oxime from 2-acetylfuran is a key step in the industrial synthesis of the cephalosporin (B10832234) antibiotic, cefuroxime. wikipedia.orgnih.gov This demonstrates the practical utility of this transformation. Similarly, reaction with various substituted hydrazines can yield a library of hydrazone derivatives, which are valuable intermediates in organic synthesis and are known to possess a range of biological activities. researchgate.netresearchgate.net

Table 3: Formation of Oximes and Hydrazones from Furan Ketones

Carbonyl Compound Reagent Product Type Reference
Aldehydes/Ketones Hydroxylamine (NH2OH) Oxime wikipedia.orgnih.gov
Aldehydes/Ketones Hydrazine (H2NNH2) Hydrazone researchgate.netwikipedia.orglibretexts.org
2-Acetylfuran Methoxylamine Methoxy-imine intermediate nih.gov

This interactive table outlines the general reactions for the formation of oximes and hydrazones, which are directly applicable to the ethanone group of this compound.

The α-methyl protons of the ethanone group are acidic and can be removed by a base to generate an enolate. This enolate can then act as a nucleophile in Aldol (B89426) and Knoevenagel condensation reactions. masterorganicchemistry.comlibretexts.org

In an Aldol condensation, the enolate attacks another carbonyl compound (an aldehyde or ketone), leading to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

The Knoevenagel condensation is a related reaction where the ketone is reacted with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH2 group, such as malononitrile or ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonia (B1221849). wikipedia.orgsigmaaldrich.comsciensage.info Studies on 5-substituted-2-acetylfurans have shown that they undergo Knoevenagel condensation with compounds like malononitrile to yield 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles. chempap.org This provides a direct precedent for the reactivity of this compound in such transformations.

Table 4: Condensation Reactions Involving 2-Acetylfuran Analogs

Furan Substrate Reagent(s) Catalyst Product Type Reference
5-X-2-Acetylfurans Malonodinitrile Ammonium acetate or weak base 2-Cyano-3-methyl-3-(5-X-2-furyl)acrylonitrile chempap.org
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine α,β-Unsaturated enone wikipedia.org

This interactive table shows examples of Knoevenagel-type condensation reactions involving substituted furans, indicating the potential synthetic pathways for derivatizing the ethanone group of the title compound.

The ketone functionality of the ethanone group can be selectively reduced to a secondary alcohol, yielding 1-(5-(1,3-dioxan-2-yl)furan-2-yl)ethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

The resulting chiral alcohol, 1-(furan-2-yl)ethanol, is a valuable synthetic intermediate. researchgate.net For instance, the enantiomerically pure (R)-1-(furan-2-yl)ethanol serves as a precursor for the synthesis of several bioactive piperidine alkaloids. researchgate.net The alcohol can be further functionalized through esterification, etherification, or substitution reactions (e.g., conversion to a halide), opening up pathways to a wider range of derivatives.

Table 5: Reduction of 2-Acetylfuran and Subsequent Reactions

Substrate Reagents & Conditions Product Application/Further Transformation Reference
1-(Furan-2-yl)ethanone Lactobacillus paracasei BD101 (biocatalyst) (R)-1-(Furan-2-yl)ethanol Precursor for bioactive piperidine alkaloids researchgate.net
Formylfurancarboxylates LiAlH4 Hydroxymethylfurans Unstable alcohols, can be converted to chlorides researchgate.net

This interactive table provides examples of the reduction of the acetyl group on a furan ring and subsequent transformations of the resulting alcohol, illustrating the synthetic potential following the reduction of this compound.

Transformations Involving the 1,3-Dioxan-2-yl Group

The 1,3-dioxan-2-yl group in this compound primarily serves as a protecting group for a formyl (aldehyde) functionality. Its transformation is a critical step in synthetic routes that require the aldehyde group for subsequent reactions.

Deprotection Strategies to Aldehyde Precursors

The conversion of the 1,3-dioxane (B1201747) back to the aldehyde, a process known as deprotection, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org This reaction is fundamental for unmasking the aldehyde at the appropriate stage of a multi-step synthesis. The general stability of cyclic acetals allows for a variety of reagents and conditions to be employed for their cleavage, offering flexibility to the synthetic chemist. organic-chemistry.org

Commonly used methods for the deprotection of 1,3-dioxanes and related acetals include treatment with aqueous solutions of mineral acids such as hydrochloric acid or sulfuric acid, or with organic acids like p-toluenesulfonic acid in a wet solvent. organic-chemistry.org For substrates sensitive to strong acids, milder conditions can be employed. For instance, the use of Lewis acids such as cerium(III) triflate in wet nitromethane has been shown to be effective for the chemoselective cleavage of acetals under nearly neutral pH conditions. organic-chemistry.org Another mild and efficient method involves the use of a catalytic amount of iodine in acetone. organic-chemistry.org

In the context of furan derivatives, care must be taken to avoid acid-catalyzed polymerization or ring-opening of the furan ring itself, which is known to be sensitive to strong acidic conditions. researchgate.net Therefore, the choice of deprotection conditions must be carefully optimized to ensure a high yield of the desired aldehyde, 5-acetyl-2-formylfuran, without significant degradation of the furan core. A study on the deprotection of a related compound, 5-formylfuran-2-carboxylic acid acetal (B89532), demonstrated that mineral acids can effectively remove the protecting group in high yield. tue.nl This suggests that similar conditions could be successfully applied to this compound.

Reagent/ConditionsDescriptionPotential AdvantagesReference
Aqueous Mineral Acids (e.g., HCl, H₂SO₄)Standard method for acetal hydrolysis.Readily available and inexpensive. organic-chemistry.org
p-Toluenesulfonic acid in wet solventCommonly used organic acid catalyst.Good for many standard applications. organic-chemistry.org
Cerium(III) triflate in wet nitromethaneMild Lewis acid-catalyzed hydrolysis.High chemoselectivity, suitable for acid-sensitive substrates. organic-chemistry.org
Iodine in acetoneMild and neutral deprotection conditions.Tolerates many sensitive functional groups. organic-chemistry.org
Benzyltriphenylphosphonium peroxymonosulfate with AlCl₃ (solid state)An oxidative deprotection method under solvent-free conditions.Rapid and efficient for certain acetals. nih.gov

Ring Modifications of the Dioxane Moiety

While the primary role of the 1,3-dioxan-2-yl group is protection, the possibility of its direct chemical modification is a consideration. However, reactions involving the alteration of the dioxane ring itself, while it is attached to the furan moiety, are not commonly reported in the literature. The stability of the 1,3-dioxane ring under many reaction conditions, which makes it an excellent protecting group, also renders it relatively unreactive towards many chemical transformations. google.com Reactions aimed at modifying the dioxane ring would likely require harsh conditions that could compromise the integrity of the furan ring or the acetyl group. Therefore, this is not a common strategy for the derivatization of this class of compounds.

Synthesis of Poly-substituted Furan Derivatives

This compound is a disubstituted furan, leaving the 3- and 4-positions of the furan ring available for further substitution. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 4-position. Conversely, the acetyl group can be used as a handle for various condensation and addition reactions to build more complex side chains.

Several general methods for the synthesis of polysubstituted furans can be adapted for the functionalization of 2-acetylfuran derivatives. researchgate.net For instance, the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide, is a common method for the formylation of electron-rich aromatic rings. While the acetyl group is deactivating, this reaction could potentially introduce a formyl group at the 4-position under forcing conditions.

Condensation reactions involving the methyl group of the acetyl moiety are also a viable strategy. For example, a Knoevenagel condensation with an aldehyde in the presence of a base would lead to the formation of a chalcone-like derivative. A reaction between 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone and malononitrile has been reported, highlighting the reactivity of the acetyl group in similar heterocyclic systems. mdpi.com

Furthermore, the furan ring itself can participate in cycloaddition reactions, although the presence of an electron-withdrawing group can diminish its reactivity as a diene in Diels-Alder reactions.

Reaction TypePotential ReagentsExpected Product TypeReference (Analogous Reactions)
Electrophilic Aromatic Substitution (e.g., Halogenation)N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)4-Halo-2-acetyl-5-(1,3-dioxan-2-yl)furan researchgate.net
Vilsmeier-Haack ReactionPOCl₃, DMF4-Formyl-2-acetyl-5-(1,3-dioxan-2-yl)furan mdpi.com
Knoevenagel CondensationAldehydes, Base (e.g., piperidine)Chalcone-type derivatives mdpi.com
Claisen-Schmidt CondensationAromatic aldehydes, NaOH or KOHChalcones wikipedia.org

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from the achiral starting material this compound can introduce one or more stereocenters, making stereochemical control an important consideration. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com

A key functional group for introducing stereochemistry is the acetyl group. For example, the reduction of the ketone to a secondary alcohol using a chiral reducing agent, or in the presence of a chiral catalyst, can lead to the formation of one enantiomer of the corresponding alcohol in excess. Asymmetric reduction of ketones is a well-established field in organic synthesis.

Furthermore, aldol reactions involving the enolate of the acetyl group and a chiral aldehyde, or using a chiral catalyst, can generate products with two new stereocenters with high diastereoselectivity and enantioselectivity. The stereochemical outcome of such reactions is often dictated by the geometry of the enolate and the facial selectivity of the attack on the aldehyde. In reactions of aldehydes with α-polar substituents, the stereoselectivity can be influenced by chelation control or Felkin-Anh models. msu.edu

If a new stereocenter is created elsewhere in the molecule, for example, through addition to the furan ring, the existing functionalities can influence the stereochemical outcome of the reaction. While there are no specific reports on stereoselective reactions of this compound, the principles of asymmetric synthesis are broadly applicable to its derivatization.

Reaction TypePotential for StereoselectivityControlling FactorsReference (General Principles)
Ketone ReductionEnantioselective reduction to a chiral alcohol.Use of chiral reducing agents (e.g., CBS catalyst with borane) or chiral catalysts. msu.edu
Aldol CondensationDiastereo- and enantioselective formation of β-hydroxy ketones.Use of chiral auxiliaries, chiral catalysts, or chiral aldehydes. Enolate geometry. msu.edu
Nucleophilic Addition to Acetyl GroupEnantioselective addition of organometallic reagents.Use of chiral ligands or catalysts. msu.edu

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical studies published on the chemical compound this compound. The detailed analyses requested, including quantum chemical calculations such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the computational prediction of spectroscopic parameters (NMR and IR), have not been documented for this particular molecule in the accessible research domain.

Therefore, it is not possible to provide the detailed, data-rich article as per the requested outline, which is strictly focused on this compound. The generation of scientifically accurate and verifiable content for the specified sections and subsections is contingent on the existence of primary research, which, in this case, is absent.

Should research on the computational and theoretical properties of this compound become available in the future, the requested article can be generated.

Computational and Theoretical Studies on 1 5 1,3 Dioxan 2 Yl Furan 2 Yl Ethanone

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate reaction mechanisms of furan (B31954) derivatives. While direct computational studies on the reaction mechanisms of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone are not extensively documented, valuable insights can be drawn from theoretical investigations into closely related structures, particularly 2-acetylfuran (B1664036) (AF2). These studies provide a foundational understanding of the reactivity of the acetylfuran core.

Theoretical calculations, such as those performed using Density Functional Theory (DFT) and high-level ab initio methods like CCSDT/CBS/M06-2x/cc-pVTZ, have been employed to construct potential energy surfaces for reactions involving the furan ring and its substituents. researchgate.netnih.govnih.gov For instance, the reaction kinetics of 2-acetylfuran with hydroxyl (•OH) radicals, a crucial process in atmospheric and combustion chemistry, have been modeled to determine the most favorable reaction pathways. researchgate.netnih.govnih.gov

These computational studies on 2-acetylfuran reveal two primary competing reaction channels:

OH-Addition Reactions: The hydroxyl radical can add to the furan ring at various positions. Calculations show that addition at the C(2) and C(5) positions of the furan ring are significant pathways. researchgate.netnih.govnih.gov

H-Abstraction Reactions: The hydroxyl radical can abstract a hydrogen atom from the acetyl group's methyl substituent (CH₃). researchgate.netnih.govnih.gov

The branching ratios of these reactions are highly dependent on temperature. At lower temperatures, OH-addition reactions to the furan ring are dominant. nih.gov As the temperature increases, H-abstraction from the acetyl group becomes the more prevalent reaction channel. researchgate.netnih.gov This shift is attributed to the different activation energies associated with each pathway.

The introduction of the 1,3-dioxane (B1201747) substituent at the C(5) position in this compound is expected to influence these reaction pathways. The dioxane group, being electron-donating, would likely modulate the electron density of the furan ring, potentially affecting the rates of electrophilic attack (like OH-addition). Computational models would be essential to quantify these electronic effects and predict how they alter the potential energy surface and reaction kinetics compared to unsubstituted 2-acetylfuran.

Further computational investigations could explore other reaction types, such as cycloadditions. Studies on dienylfurans have shown that the furan moiety can participate in [4+2] and [8+2] cycloaddition reactions, with the preferred pathway being influenced by substituents and reaction conditions. pku.edu.cn Modeling these reactions for this compound could uncover novel synthetic routes and predict the stereochemical outcomes.

Table 1: Calculated Energy Barriers for Reaction Pathways of 2-Acetylfuran with •OH

Reaction PathwayTransition StateCalculated Energy Barrier (kcal/mol)
H-abstraction from CH₃TS1Varies with temperature
OH-addition to C(2)TS5Dominant at low temperatures
OH-addition to C(5)TS8Dominant at low temperatures

Note: The data in this table is based on computational studies of 2-acetylfuran and is presented to illustrate the types of insights gained from such models. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis of the Dioxane Ring and its Stereoelectronic Impact on Overall Structure

The 1,3-dioxane ring typically adopts a chair conformation as its lowest energy state to minimize steric and torsional strain. researchgate.net However, other conformations, such as twist-boat and boat forms, exist as local minima on the potential energy surface and can be populated at higher temperatures or in specific solvent environments. The energy barriers between these conformers can be calculated using computational methods like the Restricted Hartree-Fock (RHF) level of theory with appropriate basis sets (e.g., 6-31G(d)). researchgate.net

For 5-substituted 1,3-dioxanes, the substituent (in this case, the 2-acetyl-5-furyl group) can occupy either an equatorial or an axial position in the chair conformation. The relative stability of these two conformers is governed by a combination of steric and stereoelectronic effects.

Stereoelectronic Effects:

A key stereoelectronic interaction in the 1,3-dioxane ring is the anomeric effect . This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer the axial orientation, despite the potential for greater steric hindrance. In the context of the acetal (B89532) linkage in the dioxane ring of this compound, this involves the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals (σ) of adjacent C-O and C-C bonds. These n → σ interactions stabilize the molecule.

The orientation of the furan ring relative to the dioxane ring is also influenced by these stereoelectronic effects. The rotation around the C-C bond connecting the two rings will have specific energetic preferences to optimize orbital overlap and minimize steric clashes. Computational modeling, specifically the generation of a Potential Energy Surface (PES) by systematically rotating key dihedral angles, can identify the most stable rotational conformers. dergipark.org.tr

Table 2: Relative Energies of 1,3-Dioxane Conformers

ConformerTypical Relative Energy (kcal/mol)
Chair0 (Global Minimum)
2,5-TwistLocal Minimum
1,4-TwistLocal Minimum
BoatTransition State
Half-ChairTransition State

Note: This table presents generalized relative energy rankings for the 1,3-dioxane ring based on computational studies of various derivatives. researchgate.net The precise energy differences for this compound would depend on the specific interactions with the furan substituent.

Potential Research Directions and Future Outlook

Development of Novel Synthetic Pathways to Substituted Furan-Dioxane Systems

The synthesis of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone and related structures can be envisioned through several strategic approaches, primarily involving the protection of a formyl group or the acylation of a pre-functionalized furan (B31954). A plausible synthetic route would involve the acetalization of 5-formyl-2-acetylfuran with 1,3-propanediol (B51772) under acidic conditions. This method utilizes the 1,3-dioxane (B1201747) moiety as a protecting group for the more reactive aldehyde functionality, allowing for selective reactions at the acetyl group or the furan ring itself.

Alternatively, the synthesis could commence with a furan-2-carbaldehyde derivative already bearing the 1,3-dioxane protection. Subsequent Friedel-Crafts acylation at the 5-position of the furan ring would introduce the ethanone (B97240) group. The choice of catalyst for the acylation is critical to avoid cleavage of the acid-sensitive dioxane ring. Mild Lewis acids or enzymatic catalysts could offer viable solutions.

Future research in this area could focus on developing one-pot syntheses and exploring greener reaction conditions, such as using solid acid catalysts or biocatalysis, to improve efficiency and sustainability. The development of modular synthetic routes that allow for the introduction of a wide range of substituents on both the furan and dioxane rings would significantly enhance the chemical space accessible from this scaffold.

Exploration of Advanced Catalytic Approaches for Selective Functionalization

The furan nucleus in this compound is susceptible to various electrophilic substitution reactions. However, the presence of both an electron-withdrawing acetyl group and an acetal-protected formyl group influences the regioselectivity of such reactions. The development of advanced catalytic methods is crucial for achieving selective functionalization at the C3 and C4 positions of the furan ring, which are typically less reactive. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer powerful tools for introducing carbon-carbon bonds at specific positions of the furan ring. acs.org Research could be directed towards the use of palladium, nickel, or copper catalysts to functionalize the furan core, potentially after selective halogenation. The challenge lies in finding catalytic systems that are compatible with the functionalities present in the molecule.

Furthermore, C-H activation strategies represent a frontier in the selective functionalization of heterocycles. nih.gov Exploring catalytic systems that can directly activate the C-H bonds of the furan ring in this compound would provide a more atom-economical and efficient route to novel derivatives.

Application of Integrated Experimental and Computational Methods for Reaction Discovery and Optimization

The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of reactions involving this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different sites within the molecule, including the furan ring, the acetyl group, and the dioxane ring. uta.clnih.gov Such computational insights can guide the selection of reagents and reaction conditions for achieving desired chemical transformations.

For instance, computational modeling can help in understanding the mechanism of catalytic reactions, predicting the most favorable reaction pathways, and designing more efficient catalysts. nih.gov Molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with solvents and catalysts, providing valuable information for optimizing reaction yields and selectivity. dntb.gov.ua

An integrated approach would involve a cycle of computational prediction, experimental validation, and refinement of the theoretical models based on experimental outcomes. This synergy can lead to a deeper understanding of the structure-reactivity relationships and facilitate the rational design of novel synthetic methodologies.

Integration into Complex Molecular Architectures for Materials Science Applications

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. frontiersin.orgindustrytoday.co.ukgiiresearch.com The bifunctional nature of molecules like this compound, after deprotection of the aldehyde, makes them attractive building blocks for the synthesis of novel polymers. The furan ring can impart rigidity and thermal stability to the polymer backbone, while the acetyl and formyl groups provide handles for further chemical modifications.

The Diels-Alder reaction of the furan ring with various dienophiles can be utilized to create cross-linked polymers with tunable properties. acs.org This reversible reaction can also be exploited to develop self-healing materials and dynamic covalent networks. The integration of the furan-dioxane-ethanone motif into polymer structures could lead to materials with unique thermal, mechanical, and barrier properties.

Future research could focus on the synthesis of polyesters, polyamides, and polyimides derived from this compound and its derivatives. The exploration of these materials for applications in packaging, coatings, and advanced composites represents a promising area of investigation. researchgate.netresearchgate.net

Unexplored Reactivity Profiles of the Furan-Dioxane-Ethanone Motif

The unique combination of functional groups in this compound presents opportunities to explore novel and potentially unexpected reactivity. The interplay between the electron-withdrawing acetyl group, the protected aldehyde, and the furan ring could lead to unusual chemical behavior under specific reaction conditions.

For example, the acetyl group can participate in a variety of condensation reactions, such as aldol (B89426) and Knoevenagel reactions, to build more complex molecular architectures. The dioxane ring, while primarily a protecting group, could potentially participate in ring-opening or rearrangement reactions under certain catalytic conditions.

Investigating the photochemical reactivity of this molecule could also unveil new transformations. The furan ring is known to undergo various photochemical reactions, and the presence of the acetyl chromophore could lead to interesting intramolecular processes. A systematic study of the reactivity of this motif with a wide range of reagents and under diverse reaction conditions is warranted to uncover its full synthetic potential.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone, and how can reaction conditions be optimized?

A key approach involves coupling furan derivatives with 1,3-dioxane precursors. For example, iridium-catalyzed C-H bond activation (e.g., with alkenes) can facilitate furan functionalization, while acid- or base-mediated cyclization reactions may form the 1,3-dioxane ring. Optimization includes solvent selection (e.g., dichloroethane), catalysts (e.g., Ir complexes), and temperature control to enhance yield and purity . Stepwise protocols—such as initial furan acetylation followed by dioxane ring formation—are recommended to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the furan and dioxane rings. For example, acetyl protons typically resonate at δ 2.1–2.5 ppm, while dioxane protons appear as multiplets between δ 3.5–4.5 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1674 cm1^{-1} confirm the ketone (C=O) group, and furan ring C-O-C absorption occurs near 1250–1050 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) verifies molecular weight (e.g., calculated for C11_{11}H14_{14}O4_4: 222.0892) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

The compound’s polarity (due to the dioxane ring and ketone group) affects solubility in polar aprotic solvents (e.g., DMSO, acetone). Its melting point and stability under heating can be determined via differential scanning calorimetry (DSC). The electron-withdrawing acetyl group enhances electrophilic substitution reactivity on the furan ring, while the dioxane moiety may sterically hinder certain reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of radical cyclization reactions involving this compound?

Radical intermediates (e.g., generated via AIBN or light initiation) preferentially attack the furan’s α-position due to conjugation with the acetyl group. For example, in dihydrofuran synthesis, the 5-(1,3-dioxan-2-yl) group directs cyclization to form 4,5-dihydrofuran derivatives, as observed in NMR-monitored kinetic studies . Computational studies (DFT) can further validate transition-state energetics.

Q. How does structural modification of the 1,3-dioxane or furan rings impact biological activity, and what assays validate these effects?

Derivatives with alkyl or halogen substituents on the dioxane ring show enhanced antimicrobial activity. For instance, hydrazone derivatives synthesized via condensation with 2,4-dinitrophenylhydrazine exhibit MIC values against Mycobacterium tuberculosis (e.g., 12.5 µg/mL) in microplate Alamar Blue assays . Structure-activity relationship (SAR) studies correlate lipophilicity (logP) with membrane permeability.

Q. How can contradictory data on reaction yields or purity be resolved methodologically?

Discrepancies often arise from impurities in starting materials or solvent effects. For example, trace water in dichloroethane may hydrolyze the dioxane ring, reducing yield. Solutions include:

  • Chromatographic Validation : TLC or HPLC to monitor reaction progress .
  • DoE Optimization : Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent purity .
  • In Situ Spectroscopy : Real-time IR or Raman to detect intermediate degradation .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for dioxane ring stability .
  • Analytical Cross-Check : Combine XRD (for crystalline derivatives) and 1^1H-13^13C HSQC NMR to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., isoniazid for antitubercular tests) and replicate experiments to ensure statistical validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.